molecular formula C9H7NOS B186841 2-Hydroxy-4-phenylthiazole CAS No. 3884-31-9

2-Hydroxy-4-phenylthiazole

Cat. No. B186841
CAS RN: 3884-31-9
M. Wt: 177.22 g/mol
InChI Key: UXIWLHNMLDJWMF-UHFFFAOYSA-N
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Description

2-Hydroxy-4-phenylthiazole (HPT) is a heterocyclic compound that contains both a thiazole and a phenol functional group . It is considered a secondary metabolite from Pseudomonas aeruginosa . This compound is of interest in scientific research due to its potential biological activities .


Synthesis Analysis

The synthesis of 2-Hydroxy-4-phenylthiazole involves several methods, including the reaction of thiocarboxylic acid with phenylhydrazine and sodium hydroxide, or the reaction of aniline with carbon bisulfide and sodium hydroxide.


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-4-phenylthiazole is C9H7NOS, and it has a molecular weight of 177.22 . The compound has a yellow to brown color.


Chemical Reactions Analysis

2-Hydroxy-4-phenylthiazole has been used in the synthesis of other organic compounds . It has shown potential biological activities, including antibacterial, antifungal, antiviral, anticancer, and antioxidant properties .


Physical And Chemical Properties Analysis

2-Hydroxy-4-phenylthiazole is a solid with a melting point of 207-211 °C . It is soluble in organic solvents and sparingly soluble in water.

Scientific Research Applications

Drug Discovery

2-Hydroxy-4-phenylthiazole has been identified as a valuable compound in drug discovery due to its unique properties. It is used in the synthesis of various bioactive molecules that exhibit antimicrobial activities against a range of pathogens such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger .

c-Met Inhibitory Activity

A series of 2-amino-4-phenylthiazole scaffolds containing amide moieties, which are closely related to 2-Hydroxy-4-phenylthiazole, have been designed and synthesized. These compounds exhibit c-Met inhibitory activity, which is significant in cancer research as c-Met is a protein that has been implicated in cancer development and progression .

properties

IUPAC Name

4-phenyl-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIWLHNMLDJWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351385
Record name 2-Hydroxy-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-phenylthiazole

CAS RN

3884-31-9
Record name 2-Hydroxy-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-phenylthiazole
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Synthesis routes and methods I

Procedure details

A suspension of 2-bromoacetophenone (5 g, 0.0251 mol), potassium thiocyanate (8.6 g, 0.088 mol) and potassium iodide (0.25 g, 0.0015 mol) in dry DMF (25 mL) was heated to 80° C. for 2 h. The reaction mixture was concentrated to dryness under reduced pressure and the residue was dissolved in glacial acetic acid (25 mL) and 50% aqueous H2SO4 was added to it. The reaction mixture was heated to 100° C. for 10 min. The reaction mixture was poured in ice water and the precipitate formed was filtered and dried under reduced pressure to get 4-phenylthiazol-2(3H)-one (3.3 g, yield 75%) as brown solid, which was carried through without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-phenyl-2-thiocyanato-ethanone (20 g, 113 mmol) in HOAc (100 mL) was added 50% aqueous H2SO4 (20 mL). The mixture was refluxed for 10 min. The mixture was poured into water. The solid formed was collected by filtration to give crude 4-phenyl-3H-thiazol-2-one (20 g) which was used for the next step without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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